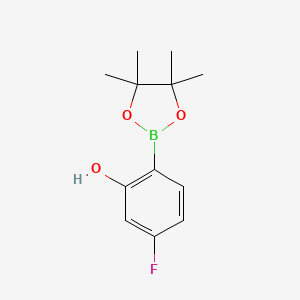

5-Fluoro-2-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)fenol

Descripción general

Descripción

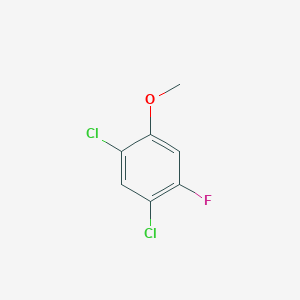

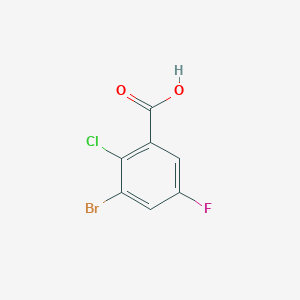

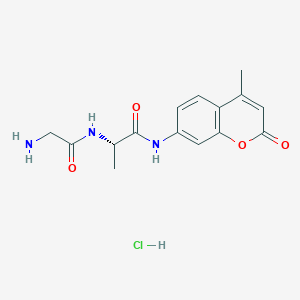

“5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound. It is a boric acid derivative . The empirical formula is C13H16BFN2O2 .

Synthesis Analysis

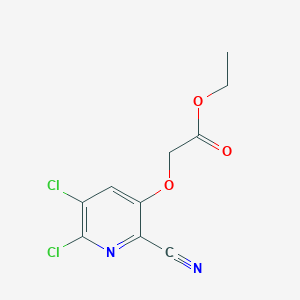

The compound can be obtained through a two-step substitution reaction . One synthesis method involves the reaction of 5-Bromo-2-fluoropyridine and Bis(pinacolato)diboron .Molecular Structure Analysis

The structure of the compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction .Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds like this one are significant reaction intermediates. They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the resources.Aplicaciones Científicas De Investigación

Síntesis de Derivados de Ácido Bórico

El compuesto es un derivado importante del ácido bórico . Se puede obtener a través de una reacción de sustitución en dos pasos . Los derivados del ácido bórico son intermedios de reacción significativos que tienen muchas aplicaciones en reacciones de acoplamiento carbono-carbono y carbono-heteroátomo .

Análisis de la Estructura Cristalína

La estructura cristalina del compuesto se puede determinar mediante difracción de rayos X y someterse a análisis cristalográficos y conformacionales . El resultado del análisis conformacional muestra que la estructura molecular optimizada por DFT es idéntica a la estructura de monocristal determinada por difracción de rayos X de monocristal .

Estudios de Teoría del Funcional de la Densidad (DFT)

DFT se aplica para calcular además la estructura molecular y compararla con los valores de rayos X . Además, DFT se utiliza para estudiar más a fondo el potencial electrostático molecular y los orbitales moleculares fronterizos del compuesto, revelando las características de la estructura molecular, la conformación y algunas propiedades físicas y químicas especiales del compuesto .

Aplicaciones Médicas

Debido a su estructura única, los compuestos de éster de pinacol de ácido bórico tienen buena actividad biológica y efectos farmacológicos . Se han utilizado ampliamente en la terapia de captura de neutrones de boro y en polímeros de transporte de fármacos de control de retroalimentación en el tratamiento del cáncer .

Fármacos que Contienen Flúor

Los compuestos que contienen flúor también se utilizan ampliamente en medicina . La fuerte electronegatividad de los átomos de flúor aumenta la afinidad al carbono, por lo tanto, los fármacos que contienen flúor tienen las ventajas de una alta actividad biológica, una gran estabilidad y resistencia a los fármacos .

Anestésicos Locales Amídicos

Los anestésicos locales amídicos se utilizan ampliamente en la cirugía clínica del cáncer . Los estudios in vivo y los datos clínicos muestran que el uso de anestésicos locales amídicos puede ser beneficioso para el tratamiento del cáncer y tener una buena perspectiva de aplicación .

Safety and Hazards

Direcciones Futuras

Boronic acid derivatives like this compound have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of diaryl derivatives acting as flap (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .

Mode of Action

It is known that similar compounds interact with their targets through a process known as borylation . This process involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and biological activity.

Biochemical Pathways

If it acts as a flap regulator, it may influence the metabolism of arachidonic acid, a key inflammatory mediator . This could potentially lead to downstream effects on inflammation and pain signaling pathways.

Result of Action

If it acts as a flap regulator, it could potentially reduce the production of inflammatory mediators, thereby modulating inflammatory responses .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating catalytic reactions. The boron-containing dioxaborolane group in 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies .

Cellular Effects

The effects of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, further influencing its binding affinity and specificity .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the dioxaborolane group, reducing its efficacy. In in vitro and in vivo studies, the temporal effects of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol have been observed to include changes in cellular metabolism and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can lead to oxidative stress and apoptosis in certain cell types .

Metabolic Pathways

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, influencing its metabolic flux and the levels of its metabolites .

Transport and Distribution

The transport and distribution of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the localization and retention of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol within tissues, influencing its overall distribution and bioavailability .

Subcellular Localization

The subcellular localization of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a key factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .

Propiedades

IUPAC Name |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQUBOBJDBVJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.